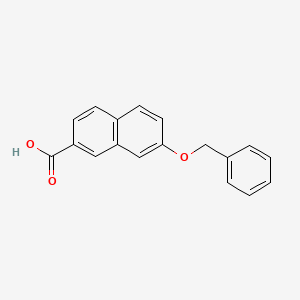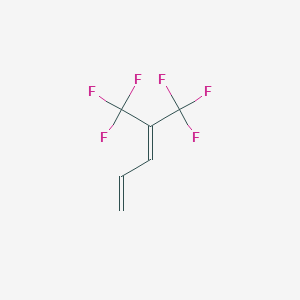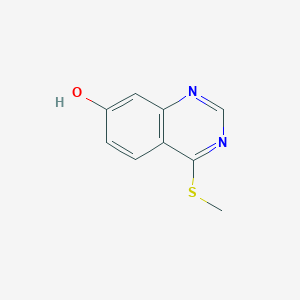
(2S,5R)-5-aminotetrahydro-2H-pyran-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S,5R)-5-aminotetrahydro-2H-pyran-2-carboxamide is a chiral compound with significant importance in the field of medicinal chemistry. It is known for its role as an intermediate in the synthesis of various pharmaceutical agents, particularly β-lactamase inhibitors. The compound’s unique stereochemistry contributes to its biological activity and its ability to interact with specific molecular targets.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,5R)-5-aminotetrahydro-2H-pyran-2-carboxamide typically involves the use of L-glutamic acid as a starting material. The process begins with the esterification of L-glutamic acid in the presence of an acidic reagent. This is followed by reactions with 2-haloacetate and an N-protecting agent under basic conditions to form an intermediate compound. The intermediate then undergoes intramolecular condensation under the action of a strong base to yield the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow chemistry and automated synthesis to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
(2S,5R)-5-aminotetrahydro-2H-pyran-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the amino group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures and pH to ensure the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce various amine derivatives. Substitution reactions can result in a wide range of functionalized compounds.
Scientific Research Applications
(2S,5R)-5-aminotetrahydro-2H-pyran-2-carboxamide has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound serves as a probe to study enzyme mechanisms and protein interactions.
Medicine: It is a key intermediate in the development of β-lactamase inhibitors, which are crucial in combating antibiotic resistance.
Industry: The compound is employed in the production of pharmaceuticals and agrochemicals, contributing to the development of new drugs and crop protection agents
Mechanism of Action
The mechanism of action of (2S,5R)-5-aminotetrahydro-2H-pyran-2-carboxamide involves its interaction with specific molecular targets, such as β-lactamases. The compound inhibits these enzymes by forming a covalent and reversible bond, thereby preventing the degradation of β-lactam antibiotics. This action enhances the efficacy of antibiotics against resistant bacterial strains .
Comparison with Similar Compounds
Similar Compounds
Avibactam: A non-β-lactam β-lactamase inhibitor with a similar mechanism of action.
Durlobactam: Another β-lactamase inhibitor used in combination with sulbactam for treating bacterial infections.
Uniqueness
(2S,5R)-5-aminotetrahydro-2H-pyran-2-carboxamide stands out due to its specific stereochemistry, which imparts unique biological activity and selectivity towards certain molecular targets. This makes it a valuable compound in the development of new therapeutic agents.
Properties
Molecular Formula |
C6H12N2O2 |
|---|---|
Molecular Weight |
144.17 g/mol |
IUPAC Name |
(2S,5R)-5-aminooxane-2-carboxamide |
InChI |
InChI=1S/C6H12N2O2/c7-4-1-2-5(6(8)9)10-3-4/h4-5H,1-3,7H2,(H2,8,9)/t4-,5+/m1/s1 |
InChI Key |
LMJONZJLHWGHAU-UHNVWZDZSA-N |
Isomeric SMILES |
C1C[C@H](OC[C@@H]1N)C(=O)N |
Canonical SMILES |
C1CC(OCC1N)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![METHYL 2-[(3-CYANOPHENYL)AMINO]ACETATE](/img/structure/B8485563.png)

![1,4-Dioxaspiro[4.5]dec-7-ene-8-methanol, 7,9,9-trimethyl-](/img/structure/B8485575.png)



